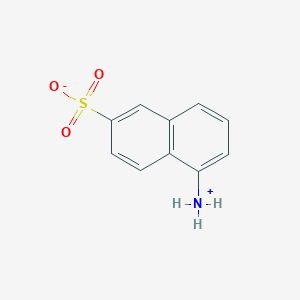

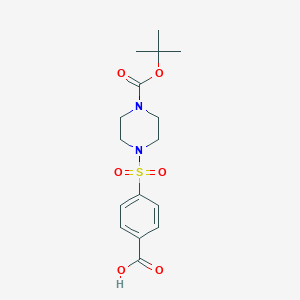

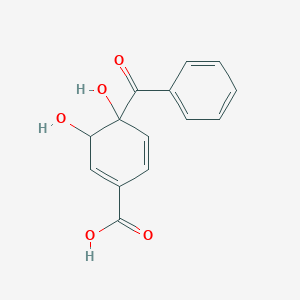

4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid

Overview

Description

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. The tert-butoxycarbonyl group is often used in the protection of amines during peptide synthesis. After the synthesis is complete, the protecting group can be removed under mild acidic conditions .

Drug Development

In the realm of drug development, this compound can serve as a building block for the synthesis of various pharmaceutical agents. Its structure is conducive to binding with other molecules, which is a valuable property when designing drugs that can interact with specific biological targets .

Material Science

The benzoic acid moiety of this compound can be used to modify surfaces or create new polymers with specific characteristics. For instance, it could be incorporated into polymer chains to alter their solubility or thermal stability .

Chemical Synthesis

As a reagent in chemical synthesis, this compound can be involved in the creation of complex molecules. Its reactive sulfonyl group can act as a good leaving group or be transformed into other functional groups through various chemical reactions .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material when calibrating instruments or during the quantification of compounds in complex mixtures .

Chromatography

The compound’s unique structure makes it suitable for use in chromatography as a stationary phase modifier. It can help in the separation of compounds based on their interaction with the modified stationary phase .

Biochemical Research

In biochemical research, this compound can be used to study enzyme-substrate interactions. Its piperazine ring can mimic the structure of certain biological molecules, making it useful in enzyme inhibition studies .

Environmental Science

Lastly, in environmental science, researchers can use this compound to study the degradation of similar structures in the environment or to develop methods for the removal of harmful substances from water sources .

Safety and Hazards

properties

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6S/c1-16(2,3)24-15(21)17-8-10-18(11-9-17)25(22,23)13-6-4-12(5-7-13)14(19)20/h4-7H,8-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAHCUDDQZXTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569489 | |

| Record name | 4-[4-(tert-Butoxycarbonyl)piperazine-1-sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid | |

CAS RN |

138385-00-9 | |

| Record name | 4-[4-(tert-Butoxycarbonyl)piperazine-1-sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B143157.png)

![2-[(E)-3-methylbut-1-enyl]thiazole](/img/structure/B143176.png)